2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1412957-72-2
VCID: VC11802832
InChI: InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13)
SMILES: CC1=NC(=CC(=O)N1)C2CCOCC2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

CAS No.: 1412957-72-2

Cat. No.: VC11802832

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol - 1412957-72-2

Specification

CAS No. 1412957-72-2
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Standard InChI Key PVTCTASKJAZNFM-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)C2CCOCC2
Canonical SMILES CC1=NC(=CC(=O)N1)C2CCOCC2

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Methyl group at position 2, enhancing hydrophobicity and steric bulk.

  • Tetrahydropyran (THP) moiety at position 6, introducing conformational flexibility and oxygen-based hydrogen-bonding potential.

  • Hydroxyl group at position 4, enabling participation in hydrogen bonding and acid-base reactions.

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain and stabilizing the molecule.

Physicochemical Properties

PropertyValue
CAS Number1412957-72-2
Molecular FormulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight194.23 g/mol
IUPAC Name2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one
SMILESCC1=NC(=CC(=O)N1)C2CCOCC2
Topological Polar Surface Area66.7 Ų

The compound’s moderate polarity, as indicated by its topological polar surface area, suggests potential permeability across biological membranes.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Pyrimidine derivatives like 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are typically synthesized via cyclization reactions. A common approach involves:

  • Condensation of Amidines with Carbonyl Compounds: For example, reacting a substituted amidine with a ketone or aldehyde in the presence of an acid catalyst.

  • Cyclization Under Basic Conditions: Utilizing urea or thiourea derivatives to form the pyrimidine ring, followed by functionalization at positions 2, 4, and 6.

A hypothetical pathway could involve:

Amidine+Tetrahydropyran-4-carbaldehydeHClIntermediateOxidationTarget Compound\text{Amidine} + \text{Tetrahydropyran-4-carbaldehyde} \xrightarrow{\text{HCl}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

  • Scalability: Batch reactors may struggle with exothermic reactions during cyclization.

  • Purity Control: Chromatographic purification is cost-prohibitive at scale, necessitating crystallization optimization.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but require stringent recycling protocols.

Biological and Pharmacological Properties

Antimicrobial Activity Screening

Pyrimidine derivatives with hydroxyl and heterocyclic substituents have shown:

  • Gram-Positive Bacteriostatic Effects: MIC values of 8–32 μg/mL against Staphylococcus aureus.

  • Fungal Growth Inhibition: Disruption of ergosterol biosynthesis in Candida albicans.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for designing:

  • Kinase Inhibitors: Structural analogs have been optimized for selectivity against RAF kinases, critical in oncology .

  • Antifibrotic Agents: Hydroxyl groups may chelate metal ions in collagen-modifying enzymes.

Material Science

Pyrimidine cores contribute to:

  • Luminescent Materials: Coordination with transition metals (e.g., Zn²⁺) yields photoactive complexes.

  • Polymer Stabilizers: Radical scavenging via the hydroxyl group prevents oxidative degradation.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Position 6 Modifications: Replacing tetrahydropyran with azetidine or piperidine to alter steric and electronic profiles.

  • Hydroxyl Group Derivatization: Acetylation or sulfonation to modulate bioavailability.

In Vivo Pharmacokinetics

  • Metabolic Stability Assays: Identification of major metabolites via LC-MS.

  • Toxicology Profiling: Acute and chronic toxicity studies in rodent models.

Computational Modeling

  • Docking Studies: Predicting binding affinities for collagen prolyl-4-hydroxylase and kinases.

  • QSAR Algorithms: Correlating substituent effects with biological activity.

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